2-chloro-N-(2-chloroacetyl)benzamide
Description
2-Chloro-N-(2-chloroacetyl)benzamide (CAS: 7218-27-1, molecular formula: C₉H₈Cl₂NO₂) is a benzamide derivative featuring a chloro-substituted benzoyl group and a chloroacetyl moiety. This compound serves as a critical intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Its structure consists of a benzamide core with a 2-chloro substituent on the aromatic ring and a 2-chloroacetyl group attached to the amide nitrogen (Fig. 1). The trans conformation of the N–H and C=O bonds in the amide group is consistent with related benzamide derivatives, as observed in crystallographic studies .
The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 2-chloroacetamide or analogous reagents under basic conditions. For example, highlights a similar route where 2,4-dichloroaniline reacts with 2-chloroacetyl chloride to form dichloroanilide derivatives, underscoring the versatility of chloroacetyl intermediates in constructing bioactive molecules .
Properties
CAS No. |
734543-01-2 |
|---|---|
Molecular Formula |
C9H7Cl2NO2 |
Molecular Weight |
232.06 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroacetyl)benzamide |
InChI |
InChI=1S/C9H7Cl2NO2/c10-5-8(13)12-9(14)6-3-1-2-4-7(6)11/h1-4H,5H2,(H,12,13,14) |
InChI Key |
LXMGWCSUYICVQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)CCl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)CCl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Synthesis Methodologies
The synthesis of 2-chloro-N-(2-chloroacetyl)benzamide typically involves acylation reactions where chloroacetyl chloride reacts with 2-chlorobenzamide in the presence of a base such as pyridine. This method allows for the formation of the desired compound with high yields and purity.
Synthesis Steps:
- Reagents:
- 2-chlorobenzamide
- Chloroacetyl chloride
- Base (e.g., pyridine or triethylamine)
- Procedure:
- Mix 2-chlorobenzamide with chloroacetyl chloride.
- Add the base to neutralize the hydrochloric acid produced during the reaction.
- Stir the mixture at room temperature for several hours.
- Purify the product through recrystallization or chromatography.
The compound exhibits notable biological activities that make it valuable in pharmaceutical research.
Antimicrobial Properties
Research indicates that derivatives of chloroacetamides, including this compound, show significant antimicrobial activity against various bacterial strains. For instance:
- Effective against Staphylococcus aureus and methicillin-resistant strains (MRSA).
- The presence of halogenated groups enhances lipophilicity, facilitating membrane penetration and increasing antibacterial efficacy.
| Compound | Activity | IC50 (μM) |
|---|---|---|
| This compound | Antimicrobial | TBD |
| N-(4-chlorophenyl)-2-chloroacetamide | Against S. aureus | 1.52 - 6.31 |
| N-(3-bromophenyl)-2-chloroacetamide | Against E. coli | TBD |
Enzyme Inhibition
The compound is also studied for its role in enzyme inhibition, particularly regarding carbonic anhydrases (CAs). It has shown potential in selectively inhibiting CA IX over CA II, which is crucial in cancer therapy due to CA IX's role in tumor growth and metastasis .
Medicinal Chemistry Applications
In medicinal chemistry, compounds like this compound serve as intermediates for synthesizing more complex molecules with potential therapeutic effects. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- A study demonstrated that derivatives with similar structures exhibit strong enzyme inhibition properties, leading to apoptosis in cancer cell lines, particularly MDA-MB-231 .
- Another investigation highlighted its effectiveness as an antimicrobial agent, suggesting further exploration in developing new antibiotics .
- Research on similar compounds indicates their potential as pesticides due to their biological activity against pests and fungi, showcasing their versatility beyond medicinal applications .
Comparison with Similar Compounds
Table 1: Comparison of 2-Chloro-N-(pyrimidinyl)benzamide Derivatives
| Compound ID | Substituent | Melting Point (°C) | Yield (%) | Key ¹H-NMR Peaks (δ, ppm) |
|---|---|---|---|---|
| 14 | 4,6-Dichloro | 156–158 | 88 | NH: 11.52, 11.24; ArH: 7.69 |
| 15 | 4-Chloro-6-methyl | 126–128 | 93 | NH: 11.89, 10.98; Ph: 7.65 |
| 16 | 4-Chloro-6-methoxy | 166–167 | 87 | NH: 11.64, 10.98; Ph: 7.65 |
| 17 | 4-Chloro-6-(trifluoroethoxy) | 144–146 | 88 | NH: 11.51, 11.07; Ph: 7.65 |
| 18 | 4-Chloro-6-morpholino | 147–149 | 85 | NH: 11.78, 10.59; Ph: 7.62 |
Key Observations :
- Melting Points : Electron-withdrawing groups (e.g., trifluoroethoxy in Compound 17) lower melting points compared to electron-donating groups (e.g., methoxy in Compound 16), which increase rigidity and intermolecular interactions .
- NMR Profiles : The NH protons resonate between δ 10.59–11.89 ppm, consistent with strong hydrogen bonding in the amide group. Aromatic protons (ArH) appear near δ 7.6–7.7 ppm, reflecting the deshielding effect of the chloro substituent .
In contrast, 2-chloro-N-(2-chloroacetyl)benzamide lacks a pyrimidinyl group but shares similar NH and aromatic proton shifts (δ ~11.5 and 7.6–7.7 ppm, respectively), as inferred from analogous benzamides in and .
Structural Analogues with Varied Bioactivity
- N-(2,6-Dichlorophenyl)benzamide : Exhibits a trans amide conformation similar to this compound, but its dichlorophenyl group enhances hydrophobic interactions in crystal packing .
- 5-Chloro-2-methoxy-N-phenethylbenzamide : The methoxy and phenethyl groups improve blood-brain barrier penetration, making it relevant in neuropharmacology .
- 2-Chloro-N-(5-chlorobenzoxazol-2-yl)acetamide : A structural hybrid with a benzoxazole ring, highlighting the role of heterocycles in modulating toxicity and bioactivity .
Q & A
Q. Example SAR Table :
| Derivative | Substituent Position | IC₅₀ (μM) vs. P2X7 |
|---|---|---|
| Parent | 2-Cl | 0.45 |
| Analog A | 4-NO₂ | 0.12 |
| Analog B | 3-OCH₃ | 1.20 |
Q. How can crystallographic tools resolve discrepancies in reported biological activities?
- Methodological Answer :
- Polymorph Screening : Use SHELXD to identify crystal forms affecting solubility/bioavailability.
- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., hydrogen bonds) across studies to explain activity variations .
Data Analysis & Experimental Design
Q. What strategies mitigate batch-to-batch variability in biological assays?
- Methodological Answer :
- Standardized Protocols : Pre-treat cells with identical serum concentrations and passage numbers.
- Internal Controls : Include reference compounds (e.g., KN-62 for P2X7 inhibition) in each assay plate.
- Statistical Rigor : Use ANOVA with post-hoc tests (Tukey’s HSD) to account for inter-experimental variance .
Q. How should researchers address contradictory data on antimicrobial vs. anticancer efficacy?
- Methodological Answer :
- Dose-Response Curves : Establish compound-specific IC₅₀ ranges for each application (e.g., 0.1–10 μM for cancer vs. 50–100 μM for bacteria).
- Model Systems : Validate findings in multiple cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
Advanced Analytical Techniques
Q. Which computational methods predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate hepatic clearance and CYP450 interactions.
- Metabolite Identification : Simulate Phase I/II metabolism with Schrödinger’s MetaSite .
Q. How is cryo-EM utilized to study compound-receptor complexes at atomic resolution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
